[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-cyclopentylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29334795-Compound-58 is a small molecular drug developed by West China Hospital of Sichuan University. It is a potent inhibitor of the phosphoinositide 3-kinase delta and gamma (PI3Kδ and PI3Kγ) enzymes, which play crucial roles in cellular functions such as growth, proliferation, and survival . This compound has shown promise in preclinical studies for the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29334795-Compound-58 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the core structure through a cyclization reaction.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of PMID29334795-Compound-58 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Bulk synthesis of the core structure.
- Sequential addition of functional groups.
- Purification using industrial-scale chromatography.
- Quality control to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PMID29334795-Compound-58 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of PMID29334795-Compound-58 with modified functional groups, which can be further analyzed for their biological activity.
Scientific Research Applications
PMID29334795-Compound-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI3Kδ and PI3Kγ enzymes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting PI3Kδ and PI3Kγ enzymes.
Mechanism of Action
PMID29334795-Compound-58 exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ enzymes. These enzymes are involved in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival . By inhibiting these enzymes, PMID29334795-Compound-58 disrupts the signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
PI3Kδ Inhibitors: Idelalisib, Duvelisib.
PI3Kγ Inhibitors: IPI-549, AS-605240.
Uniqueness
PMID29334795-Compound-58 is unique due to its dual inhibition of both PI3Kδ and PI3Kγ enzymes, which provides a broader spectrum of activity compared to compounds that target only one of these enzymes. This dual inhibition enhances its potential efficacy in treating cancers and inflammatory diseases .
Properties
Molecular Formula |
C22H31NO |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
[4-[(1-cyclobutylpiperidin-4-ylidene)methyl]phenyl]-cyclopentylmethanol |
InChI |
InChI=1S/C22H31NO/c24-22(19-4-1-2-5-19)20-10-8-17(9-11-20)16-18-12-14-23(15-13-18)21-6-3-7-21/h8-11,16,19,21-22,24H,1-7,12-15H2 |
InChI Key |
UWSZCEKCJNGAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)C=C3CCN(CC3)C4CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.